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Compound of Interest

2-(4-Bromophenyl)thiazole-4-
Compound Name:
carbaldehyde

Cat. No. B112275

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-bromophenyl)thiazole scaffold is a privileged structure in medicinal chemistry,
demonstrating a wide range of biological activities. This guide provides a comparative analysis
of the structure-activity relationships (SAR) of various derivatives, focusing on their anticancer
and antimicrobial properties. The information is presented to facilitate the rational design of
more potent and selective therapeutic agents.

Quantitative SAR Data

The biological activity of 2-(4-bromophenyl)thiazole derivatives is significantly influenced by the
nature of the substituent at the 2-position of the thiazole ring. The following tables summarize
the in vitro anticancer and antimicrobial activities of a series of these compounds.

Anticancer Activity against MCF-7 Human Breast
Adenocarcinoma Cell Line

The cytotoxic effects of various 2-(4-bromophenyl)thiazole derivatives against the estrogen
receptor-positive MCF-7 cell line are presented below. Activity is expressed as the half-maximal
inhibitory concentration (IC50).
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R Group
Compound ID (Substituent at 2- IC50 (pM) Reference
amino position)

4-hydroxy-3-
p2 _ 10.5 [1]
methoxybenzylidene

5-FU (Control) - 5.2 [1]

Lower IC50 values indicate higher potency.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a
compound. The following table details the MIC values for several 2-(4-bromophenyl)thiazole

derivatives against a panel of bacterial and fungal strains.[1]
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R Group
(Substit S. . B. C. ]
E. coli . . A. niger
Compo uent at aureus (MIC subtilis albicans (MIC Referen
undID  2-amino (MIC, M) ' (MIC, (MIC, M) ’ ce
position pM) - pM) pM) -
)
4-
hydroxy-
3-
p2 16.1 16.1 >100 >100 >100 [1]
methoxy
benzylide
ne
4-
(dimethyl
p3 _ >100 >100 >100 >100 16.2 [1]
amino)be
nzylidene
3,4,5-
trimethox
p4 "~ >100 >100 28.8 >100 >100 [1]
ybenzylid
ene
4-
p6 nitrobenz ~ >100 >100 >100 15.3 >100 [1]
ylidene
Norfloxac
in - - - - - - [1]
(Control)
Fluconaz
ole - - - - - - [1]
(Control)
Lower MIC values indicate greater antimicrobial activity.
Experimental Protocols
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Detailed methodologies are crucial for the reproducibility and validation of experimental
findings. Below are the protocols for the synthesis and biological evaluation of the 2-(4-
bromophenyl)thiazole derivatives discussed.

General Synthesis of 4-(4-Bromophenyl)thiazol-2-amine
Derivatives

The synthesis of the target compounds is typically achieved through a Hantzsch thiazole
synthesis followed by condensation with an appropriate aldehyde.[1]

» Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate):

o A mixture of p-bromoacetophenone and thiourea is reacted in the presence of a catalytic
amount of iodine.[1]

o The reaction is typically carried out in a suitable solvent, such as ethanol, and heated
under reflux.

o Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed,
and recrystallized to yield the intermediate 4-(4-bromophenyl)thiazol-2-amine.

¢ Synthesis of Final Derivatives (Schiff Bases):

o The intermediate 4-(4-bromophenyl)thiazol-2-amine is dissolved in a suitable solvent, such
as glacial acetic acid.

o An equimolar amount of the desired aromatic aldehyde is added to the solution.
o The reaction mixture is refluxed for several hours.

o After cooling, the precipitated solid is filtered, washed with water, dried, and recrystallized
from an appropriate solvent (e.g., ethanol) to afford the pure final product.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
assay for assessing cell metabolic activity and, by extension, cell viability.
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o Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of
approximately 8 x 103 cells per well and incubated for 24 hours at 37°C in a humidified
atmosphere with 5% CO2.[2]

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds (typically ranging from 1 to 100 uM) and incubated for another 48 hours.[2]

o MTT Addition: After the incubation period, the medium is replaced with fresh medium
containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

e Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is
added to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: The percentage of cell viability is calculated relative to the untreated control
cells, and the IC50 value is determined by plotting the percentage of viability against the
compound concentration.

In Vitro Antimicrobial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution
method.

e Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth
overnight, and the inoculum is standardized to a specific concentration (e.g., 105 CFU/mL).

» Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing
a suitable growth medium.

¢ Inoculation: Each well is inoculated with the standardized microbial suspension.

 Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours
for bacteria, 28°C for 48 hours for fungi).

o MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.
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Visualizing Pathways and Workflows

To better understand the mechanisms of action and the research process, the following
diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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